(R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hcl
Description
Isomeric Comparisons
- Positional isomers :
- 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine (CID 62919366) differs in fluorine placement, altering dipole moments and hydrogen-bonding capacity.
- 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine (PubChem CID 84720459) exhibits reversed substituent positions, reducing steric strain but diminishing aromatic electron-withdrawing effects.
Stereochemical Analogues
- (S)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine : Enantiomeric differences impact receptor binding affinities in pharmacological contexts, though data for this specific pair remain limited.
Structural analogues :
| Compound | Substituents | Configuration | Molecular Formula |
|---|---|---|---|
| (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine HCl | 2-F, 4-OCH₃, pyrrolidine | (R) | C₁₁H₁₅ClFNO |
| 2-(3-Fluoro-4-methoxyphenyl)pyrrolidine | 3-F, 4-OCH₃, pyrrolidine | Racemic | C₁₁H₁₄FNO |
| 4-Fluoro-2-(3-methoxyphenyl)pyrrolidine | 3-OCH₃, 4-F, pyrrolidine | Undefined | C₁₁H₁₄FNO |
Electronic effects :
- The 2-fluoro-4-methoxy substitution pattern creates a meta-directing electronic profile , contrasting with the ortho/para-directing nature of 3-fluoro-4-methoxy isomers.
Conformational contrasts :
Properties
Molecular Formula |
C11H15ClFNO |
|---|---|
Molecular Weight |
231.69 g/mol |
IUPAC Name |
(2R)-2-(2-fluoro-4-methoxyphenyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H14FNO.ClH/c1-14-8-4-5-9(10(12)7-8)11-3-2-6-13-11;/h4-5,7,11,13H,2-3,6H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
FLGRWAWBCWTPMH-RFVHGSKJSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H]2CCCN2)F.Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CCCN2)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxybenzaldehyde and ®-pyrrolidine.
Formation of Intermediate: The initial step involves the condensation of 2-fluoro-4-methoxybenzaldehyde with ®-pyrrolidine under acidic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired ®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine.
Hydrochloride Salt Formation: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature Control: Precise temperature control to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as:
Receptors: Binding to neurotransmitter receptors in the brain, influencing signal transduction pathways.
Enzymes: Inhibition or activation of enzymes involved in metabolic processes.
Pathways: Modulation of signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Structural and Physicochemical Properties
A comparative analysis of structurally related pyrrolidine derivatives is presented below:
Key Observations :
- Substituent Effects: The target compound’s 2-fluoro-4-methoxyphenyl group introduces both electron-withdrawing (F) and electron-donating (OCH₃) effects, which may influence electronic distribution and binding affinity in biological targets.
- Molecular Weight and Complexity : The target compound’s higher molecular weight (231.69 vs. 139.60 g/mol for (2R,4R)-4-fluoro-2-methylpyrrolidine HCl) reflects its extended aromatic substituent, which may enhance π-π stacking interactions but reduce metabolic stability .
- Chirality : All listed compounds are chiral, but stereochemical differences (e.g., (R)-configuration vs. (2R,4R)-configuration) can lead to divergent biological activities.
Commercial and Research Status
- The target compound is discontinued , possibly due to challenges in synthesis, stability, or efficacy. In contrast, (2R,4R)-4-fluoro-2-methylpyrrolidine HCl remains available, indicating broader applicability in medicinal chemistry .
Q & A
Q. How can researchers optimize the synthesis of (R)-2-(2-Fluoro-4-methoxyphenyl)pyrrolidine HCl to improve enantiomeric purity?
Methodological Answer: Synthetic routes for chiral pyrrolidine derivatives often involve asymmetric catalysis or resolution techniques. For example, PharmaBlock Sciences (Nanjing) employs chiral pool strategies using (R)-configured starting materials (e.g., (2R)-2-methylpyrrolidine HCl) to preserve stereochemistry during coupling reactions . To enhance enantiomeric purity, high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is recommended, as demonstrated for methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate HCl (>98% purity) . Reaction conditions (e.g., solvent polarity, temperature) should be rigorously controlled to minimize racemization, as highlighted in multi-step syntheses of structurally similar pyrrolidine derivatives .
Q. What analytical techniques are critical for characterizing this compound in preclinical studies?
Methodological Answer: Single-crystal X-ray diffraction remains the gold standard for confirming stereochemistry and molecular conformation, as applied to methyl 2-benzyl-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]pyrrolidine derivatives (R-factor: 0.042) . Nuclear magnetic resonance (NMR), particularly -NMR, is essential for tracking fluorine substituents, while mass spectrometry (HRMS) validates molecular weight and fragmentation patterns . Polarimetry or circular dichroism (CD) can monitor chiral integrity during scale-up .
Q. How should researchers address the lack of ecological toxicity data for this compound?
Methodological Answer: Existing safety data sheets (SDS) for related fluorinated pyrrolidines indicate gaps in ecotoxicological profiles (e.g., persistence, bioaccumulation) . Proactive testing using OECD guidelines (e.g., Daphnia magna acute toxicity assays) is advised. Computational tools like quantitative structure-activity relationship (QSAR) models can predict toxicity endpoints, but experimental validation is critical due to structural nuances .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported pharmacological activity of fluorinated pyrrolidines?
Methodological Answer: Discrepancies in receptor-binding assays (e.g., σ-opioid vs. NMDA receptor affinities) may arise from stereochemical impurities or assay conditions . Researchers should:
- Validate compound purity via orthogonal methods (HPLC, NMR).
- Use standardized in vitro models (e.g., HEK293 cells expressing human receptors) to minimize variability.
- Compare results against structurally characterized analogs, such as 1-[1-phenylcyclohexyl]pyrrolidine HCl (PCPY), where stereochemistry directly impacts activity .
Q. How can the metabolic stability of this compound be evaluated in vivo?
Methodological Answer: Incorporate radiolabeled or isotopes at the pyrrolidine ring or fluorophenyl group for pharmacokinetic tracing . Microsomal stability assays (e.g., liver S9 fractions) can identify major metabolites, while LC-MS/MS quantifies parent compound and degradation products in plasma . For advanced models, consider transgenic rodents expressing human cytochrome P450 enzymes to mimic human metabolism .
Q. What strategies mitigate risks when scaling up synthesis for in vivo studies?
Methodological Answer: Key risks include exothermic reactions (e.g., during HCl salt formation) and solvent residues. PharmaBlock’s protocols for (2R)-2-(propan-2-yl)pyrrolidine HCl emphasize:
- Controlled addition of HCl gas in dichloromethane at 0–5°C to prevent thermal degradation .
- Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) to remove genotoxic impurities .
- Rigorous solvent testing (GC-MS) to meet ICH Q3C guidelines .
Data Contradiction Analysis
Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies?
Methodological Answer: Solubility variations may stem from polymorphic forms or counterion effects. For example, methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate HCl exhibits pH-dependent solubility in aqueous buffers (1–10 mg/mL) . Researchers should:
- Characterize crystalline vs. amorphous forms via powder X-ray diffraction (PXRD).
- Use biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions.
- Cross-reference with structurally similar compounds, such as 2-ethyl-2-(3-methoxyphenyl)pyrrolidine, where logP values correlate with solubility trends .
Q. How to address inconsistent cytotoxicity data across cell lines?
Methodological Answer: Cell line-specific factors (e.g., expression of efflux transporters like P-gp) may explain variability. Standardize assays using:
- Isozyme-matched cell pairs (e.g., parental vs. P-gp-overexpressing lines).
- ATP-based viability assays (e.g., CellTiter-Glo) to minimize interference from fluorophores.
- Positive controls (e.g., doxorubicin for P-gp substrates) to validate assay sensitivity .
Safety and Handling Guidelines
- Toxicity Mitigation: No acute toxicity data are available; assume hazards akin to aryl-pyrrolidine analogs (e.g., skin/eye irritation) . Use gloveboxes for handling and LC-MS-grade PPE (nitrile gloves, FFP3 respirators) .
- Waste Disposal: Incinerate at >1000°C with alkaline scrubbers to neutralize HCl emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
